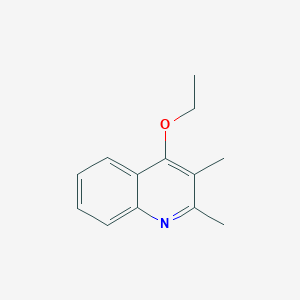

4-Ethoxy-2,3-dimethylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-ethoxy-2,3-dimethylquinoline |

InChI |

InChI=1S/C13H15NO/c1-4-15-13-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-8H,4H2,1-3H3 |

InChI Key |

WTNZXTFBFSRXRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC2=CC=CC=C21)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline core . Another method involves the one-pot synthesis from a heterogeneous solution of nitroarene, ethanol, and titanium dioxide upon irradiation with UV light .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate to facilitate the reaction . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc and acetic acid, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Chemistry

4-Ethoxy-2,3-dimethylquinoline serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.

Biology

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain microorganisms by interacting with enzymes involved in microbial metabolism.

- Anticancer Activity : Its structural similarities to other biologically active quinolines indicate potential therapeutic effects against cancer.

Medicine

Quinoline derivatives are well-known for their therapeutic potential. Research on this compound focuses on its pharmacological activities, which may include:

- Targeting Infections : Due to its biological activity, it may serve as a lead compound for developing new drugs aimed at treating infections or cancer.

- Mechanism of Action : The compound's interaction with specific molecular targets can modulate enzyme activity, influencing drug metabolism and efficacy.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes, pigments, and other chemicals. Its unique properties make it valuable in creating materials with specific characteristics needed in various industrial processes.

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for quinoline derivatives | Facilitates novel syntheses |

| Biology | Antimicrobial and anticancer properties | Potential for new therapeutic agents |

| Medicine | Pharmacological activities | Development of drugs targeting infections |

| Industry | Synthesis of dyes and pigments | Creation of specialized materials |

Case Studies

-

Antimicrobial Activity Study :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was found to inhibit enzyme activity critical for bacterial growth, suggesting its potential as an antibacterial agent. -

Cancer Research :

Research evaluating the anticancer effects of quinoline derivatives indicated that compounds similar to this compound showed promise in reducing tumor cell viability in vitro. Further studies are needed to explore its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparison

*Calculated based on molecular formula C13H15NO.

Pharmacological and Toxicological Profiles

Physicochemical Properties

- Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to purely alkylated derivatives. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () is synthesized in ethanol, indicating moderate polarity .

- Melting Points: 4-Ethoxy-2,8-dimethylquinoline melts at 55°C , whereas 4-Chloro-7-methoxy-2,3-dimethylquinoline has a higher m.p. (223–225°C) due to stronger intermolecular forces from chlorine .

Biological Activity

4-Ethoxy-2,3-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure which includes an ethoxy group and two methyl groups at the 2 and 3 positions of the quinoline ring. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties by interacting with enzymes involved in microbial growth. For instance, compounds within the quinoline family have been shown to inhibit bacterial growth through various mechanisms such as enzyme inhibition and disruption of cell membrane integrity .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. Research on structurally similar compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For example, studies have shown that certain quinoline derivatives can enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may function through:

- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress in cells .

Case Studies

- Antioxidant Effects : In vitro studies have demonstrated that related compounds can protect human lymphocytes from oxidative damage induced by hydrogen peroxide. These findings suggest that this compound may exhibit similar protective effects .

- Toxicological Studies : Ethoxyquin (a related compound) has been studied for its effects on liver and kidney weights in animal models. These studies indicated dose-dependent adverse effects at higher concentrations . While direct studies on this compound are lacking, understanding the toxicity profile of similar compounds is crucial for assessing safety.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethoxyquin | Ethyl ether group | Antioxidant properties |

| 2-Methylquinoline | Methyl substitution at position 2 | Anticancer activity |

| 6-Methoxyquinoline | Methoxy group at position 6 | Enhanced solubility |

| 4-Methyl-1H-quinolin-2-one | Ketone group at position 2 | Antibacterial activity |

This table highlights the versatility of quinoline structures while showcasing unique properties that may influence their applications and biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-2,3-dimethylquinoline, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step alkylation and cyclization reactions. For example:

- Alkylation : Reacting a quinoline precursor (e.g., 2,3-dimethylquinoline) with an ethoxy-containing reagent (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride) .

- Cyclization : Acid- or base-catalyzed cyclization to form the ethoxy-substituted quinoline core.

- Optimization : Critical parameters include temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios. Yields can be improved using catalysts like palladium or phase-transfer agents .

Q. How is this compound characterized structurally?

- Methodology : Use spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy at C4, methyl at C2/C3). Chemical shifts for ethoxy groups typically appear at ~1.3–1.5 ppm (H) and ~60–70 ppm (C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 201.23 g/mol) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., electrophilic substitution at the quinoline ring) .

- Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives like this compound?

- Methodology :

- Dose-Response Studies : Test compound efficacy across a concentration gradient (e.g., 1–100 µM) in cell-based assays .

- Comparative Assays : Use structurally similar analogs (e.g., 4-Chloro-8-methoxy-2,6-dimethylquinoline) as controls to isolate substituent effects .

- Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target interactions .

Q. How can metabolic pathways of this compound be analyzed in vitro?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.